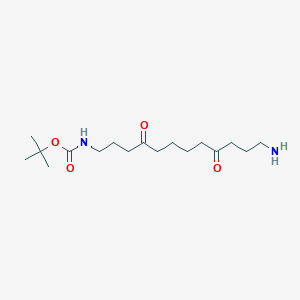
1-(Boc-amino)-4,9-dioxa-12-dodecanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-amino)-4,9-dioxa-12-dodecanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other areas of organic chemistry where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amines can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rate, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents further enhances the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Boc-amino)-4,9-dioxa-12-dodecanamine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The major products are substituted amines or amides, depending on the electrophile used.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-(Boc-amino)-4,9-dioxa-12-dodecanamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then react with other functional groups to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Boc-amino)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclohexanecarboxylic acid
- 1-(Boc-amino)pentan-3-ol
Uniqueness
1-(Boc-amino)-4,9-dioxa-12-dodecanamine is unique due to its specific structure, which includes a Boc-protected amino group and a dioxane moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of protection and ease of deprotection, which is crucial for multi-step synthetic processes .
Eigenschaften
Molekularformel |
C17H32N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl N-(12-amino-4,9-dioxododecyl)carbamate |
InChI |
InChI=1S/C17H32N2O4/c1-17(2,3)23-16(22)19-13-7-11-15(21)9-5-4-8-14(20)10-6-12-18/h4-13,18H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
WBVPTMXEEPIFCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)CCCCC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















